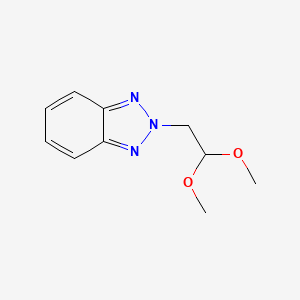

2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole

Description

Properties

IUPAC Name |

2-(2,2-dimethoxyethyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-14-10(15-2)7-13-11-8-5-3-4-6-9(8)12-13/h3-6,10H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQLCYHOYFMWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1N=C2C=CC=CC2=N1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with 2,2-dimethoxyethanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques, such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzotriazoles with various functional groups.

Scientific Research Applications

2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a UV stabilizer in polymers

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues. In industrial applications, it acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation .

Comparison with Similar Compounds

Substituent Effects on Structure and Properties

The biological activity, stability, and applications of benzotriazole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis:

Table 1: Key Substituents and Properties of Benzotriazole Derivatives

Stability and Isomerization

- N1 vs. N2 Isomerism : The position of substitution significantly impacts stability. For example, 2-(tetrahydrofuran-2-yl)-2H-benzotriazole (N2 isomer) isomerizes to the N1 form under thermal conditions (50°C), altering its chemical behavior . The dimethoxyethyl-substituted compound, being N2-specific, avoids such instability, which is advantageous for consistent synthetic outcomes.

Biological Activity

The compound 2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole is a derivative of benzotriazole, a class of compounds recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a benzotriazole ring substituted with a dimethoxyethyl group, influencing its solubility and interaction with biological targets.

Biological Activities

The biological activities of benzotriazole derivatives have been extensively studied. This section details the key activities associated with this compound.

Antimicrobial Activity

Benzotriazoles are known for their antimicrobial properties. Research indicates that derivatives like this compound exhibit significant activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) values for related benzotriazoles against Staphylococcus aureus and Escherichia coli have been reported in the range of 12.5 to 25 μg/mL .

- A study demonstrated that modifications to the benzotriazole structure can enhance antibacterial potency through improved interactions with bacterial enzymes .

Antifungal Activity

Benzotriazole derivatives have also shown antifungal properties. For instance:

- Compounds similar to this compound were tested against Candida albicans, yielding MIC values between 1.6 μg/mL and 25 μg/mL .

- The introduction of halogen substituents on the benzotriazole ring has been linked to increased antifungal efficacy .

Antiparasitic Activity

Recent studies have highlighted the potential of benzotriazole derivatives in antiparasitic applications:

- In vitro studies indicated that certain benzotriazoles inhibited the growth of Trypanosoma cruzi, the causative agent of Chagas disease. A concentration of 50 μg/mL resulted in a 64% reduction in parasite viability .

The mechanisms underlying the biological activity of this compound involve:

- Inhibition of Enzymatic Activity : Many benzotriazoles act as inhibitors of key enzymes in microbial and parasitic organisms. For example, they can inhibit cytochrome P450 enzymes critical for the survival and replication of pathogens .

- Disruption of Membrane Integrity : Some studies suggest that these compounds may disrupt cellular membranes in fungi and bacteria, leading to cell lysis .

Case Studies

Several case studies illustrate the effectiveness of benzotriazole derivatives:

- Antibacterial Efficacy :

| Compound Type | MIC (μg/mL) | Target Organism |

|---|---|---|

| Benzotriazole | 12.5 - 25 | Staphylococcus aureus |

| Nitrofurantoin | - | Staphylococcus aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.